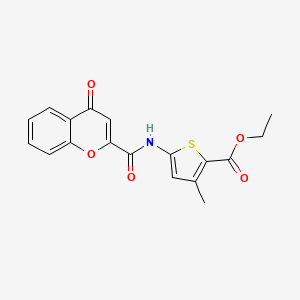

ethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl group at position 3, an ethyl ester at position 2, and a 4-oxo-4H-chromene-2-carboxamido moiety at position 3.

Propriétés

IUPAC Name |

ethyl 3-methyl-5-[(4-oxochromene-2-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S/c1-3-23-18(22)16-10(2)8-15(25-16)19-17(21)14-9-12(20)11-6-4-5-7-13(11)24-14/h4-9H,3H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLOUOBGEZLHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 3-methylthiophene-2-carboxylic acid with chloroacetyl chloride to form the corresponding acid chloride, followed by reaction with ethyl 4-oxo-4H-chromene-2-carboxylate under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiophenes or chromenes.

Applications De Recherche Scientifique

Synthesis of Ethyl 3-Methyl-5-(4-Oxo-4H-Chromene-2-Carboxamido)Thiophene-2-Carboxylate

The synthesis of this compound typically involves multi-step organic reactions. The core structure can be synthesized through the reaction of thiophene derivatives with various carboxylic acids or their derivatives. A common synthetic route includes the cyclization of ethyl 2-arylazo-3-mercapto compounds, which are then treated with suitable amides to introduce the chromene moiety.

Antioxidant Properties

Research has demonstrated that derivatives of thiophene compounds exhibit significant antioxidant activity. For instance, studies employing the ABTS method revealed that certain derivatives showed up to 62% inhibition compared to standard antioxidants like ascorbic acid . This suggests that this compound could serve as a potent antioxidant agent.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. Notably, modifications on the benzene ring of the compound have been shown to enhance its antibacterial efficacy, with some derivatives exhibiting significant inhibition against pathogens such as Staphylococcus aureus and E. coli . The presence of specific functional groups, such as methoxy or amino groups, plays a crucial role in enhancing these activities.

Neurological Applications

Recent studies have explored the potential of chromene derivatives in treating neurodegenerative diseases. Compounds similar to this compound have been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease . This positions such compounds as promising candidates for further development in neuropharmacology.

Anti-inflammatory Effects

Emerging research indicates that thiophene derivatives may possess anti-inflammatory properties. The structural characteristics of this compound may contribute to modulating inflammatory pathways, although specific studies are still required to elucidate these mechanisms.

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which ethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The chromene moiety, in particular, is known to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of ethyl-substituted thiophene carboxylates with diverse biological and industrial applications. Below is a comparative analysis with structurally related compounds:

Key Observations

The chromene carboxamido group introduces π-π stacking capability, which is absent in simpler derivatives (e.g., diketo or hydroxy-substituted thiophenes) .

Biological Relevance: Imidazole- and benzoylamino-substituted thiophenes exhibit antiviral activity via protease inhibition (DAS: -9.2 kcal/mol) . The chromene moiety in the target compound may similarly engage in hydrogen bonding or hydrophobic interactions, though direct bioactivity data are lacking. Amino-substituted derivatives (e.g., ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate) serve as precursors for sulfonamide drugs, highlighting the versatility of thiophene carboxylates in medicinal chemistry .

Synthetic Accessibility :

- Triacetoxy derivatives (e.g., ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate) are synthesized in high yields (73–94%) via acetylation, suggesting scalable routes for analogous compounds .

- The chromene carboxamido group may require specialized coupling reagents (e.g., EDCI/HOBt), as seen in peptide synthesis, which could increase production costs .

Industrial Applications: Thiophene esters with chlorophenyl groups (e.g., ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) are used as disperse dyes, achieving good fastness ratings in textiles . The chromene derivative’s conjugated system may offer enhanced UV absorption for dye or material science applications.

Activité Biologique

Ethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fused chromene and thiophene structure, which is known to contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 341.36 g/mol. The presence of both chromene and thiophene rings suggests potential interactions with various biological targets.

Target Identification

Research indicates that this compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The inhibition of CDK2 disrupts normal cell cycle progression, leading to:

- Cell Cycle Arrest : The compound induces G1/S phase arrest in various cancer cell lines.

- Apoptosis : Increased levels of pro-apoptotic factors are observed, leading to programmed cell death.

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | CDK2 inhibition leading to apoptosis |

| HCT-116 | 12 | Cell cycle arrest |

| A549 | 18 | Induction of reactive oxygen species |

Research has shown that treatment with this compound results in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Case Studies

- Anticancer Efficacy in MCF-7 Cells : A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment led to increased apoptosis markers such as cleaved caspase-3 and PARP, alongside a reduction in CDK2 activity.

- Antimicrobial Assessment Against MRSA : In a clinical evaluation, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). It showed significant bactericidal activity with an MIC comparable to standard antibiotics, suggesting its potential use in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.